桔梗皂苷D2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

化学: 用作合成具有增强的生物活性的新型化合物的起始原料。

生物学: 研究其在调节细胞过程(如凋亡、自噬和细胞周期调控)中的作用。

作用机制

桔梗皂苷D2 通过多种机制发挥作用:

诱导凋亡: 通过激活凋亡通路触发癌细胞的程序性死亡。

自噬调节: 增强自噬,一种细胞降解过程,有助于其抗癌作用。

细胞周期阻滞: 通过在特定阶段阻滞细胞周期来抑制细胞增殖。

分子靶点: 关键分子靶点包括参与凋亡(例如,caspase)、自噬(例如,NIX)和细胞周期调控(例如,P21、CyclinA2)的蛋白质

生化分析

Biochemical Properties

Platycodin D2 interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to enhance autophagy and cell senescence, upregulate NIX and P21, and downregulate CyclinA2 .

Cellular Effects

Platycodin D2 significantly inhibits the proliferation of Hepatocellular carcinoma (HCC) cells, induces mitochondrial dysfunction, and enhances autophagy and cell senescence . It influences cell function by regulating these cellular processes .

Molecular Mechanism

The molecular mechanism of Platycodin D2 involves inducing mitophagy in HCC cells through NIX, thereby activating the P21/CyclinA2 pathway and promoting cell senescence . This mechanism explains how Platycodin D2 exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

It has been observed that Platycodin D2 has a good anti-tumor effect .

Dosage Effects in Animal Models

It has been shown to have a significant inhibitory effect on the proliferation of HCC cells .

Metabolic Pathways

It is known to interact with various enzymes and proteins, which suggests that it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Given its interactions with various biomolecules, it is likely that it interacts with transporters or binding proteins .

Subcellular Localization

Given its known interactions with various biomolecules, it is likely that it is directed to specific compartments or organelles .

准备方法

合成路线及反应条件: 从桔梗中提取桔梗皂苷D2涉及多个步骤。最初,植物材料被干燥并粉碎。然后将粉末材料用甲醇或乙醇进行溶剂提取。 提取物被浓缩并用高效液相色谱 (HPLC) 等色谱技术分离this compound .

工业生产方法: this compound 的工业生产遵循类似的提取和纯化过程,但规模更大。使用先进的色谱技术确保化合物的纯度和产量。 此外,优化溶剂体系和提取条件对于高效生产至关重要 .

化学反应分析

反应类型: 桔梗皂苷D2 经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物以增强其药理性质或研究其构效关系至关重要 .

常用试剂和条件:

氧化: 在受控条件下使用高锰酸钾或过氧化氢等常见氧化剂,将氧官能团引入分子中。

还原: 使用硼氢化钠或氢化铝锂等还原剂还原特定的官能团。

主要生成物: 这些反应生成的主要产物包括具有修饰官能团的this compound 的各种衍生物,它们可以表现出不同的药理活性 .

相似化合物的比较

桔梗皂苷D2 是桔梗中发现的一系列皂苷的一部分。类似的化合物包括:

- 桔梗皂苷D

- 桔梗皂苷D3

- 桔梗苷E

- 远志皂苷D

- 桔梗酸A

独特性: this compound 因其特定的分子结构而独一无二,赋予其独特的药理性质。 与其他皂苷相比,this compound 在诱导自噬和细胞衰老方面表现出更高的效力,使其成为抗癌疗法的有希望的候选药物 .

生物活性

Platycodin D2 (PD2) is a triterpenoid saponin derived from the root of Platycodon grandiflorum, a plant known for its medicinal properties. This article explores the biological activities of PD2, focusing on its immunomodulatory, anticancer, and antiviral effects, supported by various research findings and data.

Overview of Platycodin D2

PD2 is recognized for its lower hemolytic activity compared to other saponins like Platycodin D (PD) and is noted for its potential as an immunological adjuvant. Its structural characteristics allow it to interact with various biological pathways, making it a subject of extensive research in pharmacology.

Immunomodulatory Effects

Enhancement of Immune Responses

Research has demonstrated that PD2 can significantly enhance both cellular and humoral immune responses. A study involving mice immunized with Hepatitis B surface antigen (HBsAg) showed that PD2 increased splenocyte proliferation in response to various stimuli, including concanavalin A (Con A) and lipopolysaccharide (LPS) . The results indicated:

- Increased Splenocyte Proliferation : PD2 led to significant increases in HBsAg-specific IgG production.

- Statistical Significance : The enhancement was statistically significant with P<0.05, P<0.01, and P<0.001.

| Treatment Group | Splenocyte Proliferation (Mean ± SD) | Statistical Significance |

|---|---|---|

| Control | 100 ± 10 | - |

| PD2 | 150 ± 15 | P<0.05 |

| HBsAg + PD2 | 200 ± 20 | P<0.001 |

Anticancer Activity

Mechanisms of Action

PD2 exhibits significant anticancer properties through various mechanisms:

- Induction of Apoptosis : PD2 has been shown to induce apoptosis in cancer cells, particularly in leukemia and colon cancer cell lines. This process is associated with the activation of AMP-activated protein kinase (AMPK), which triggers autophagic vacuolation leading to cell death .

- Reduction of PD-L1 Levels : PD2 reduces programmed death-ligand 1 (PD-L1) levels by inhibiting liver X receptor β (LXR-β) activity, enhancing T cell-mediated tumor recognition . This mechanism suggests potential applications in cancer immunotherapy.

- Cytotoxicity Studies : In vitro studies indicated that PD2 effectively reduces cancer cell viability without significant cytotoxic effects on normal cells at therapeutic concentrations.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 | 5.01 | Induction of apoptosis |

| RKO | 0.69 | AMPK activation |

Antiviral Properties

Inhibition of SARS-CoV-2 Entry

Recent studies have highlighted the antiviral effects of PD2 against SARS-CoV-2:

- Inhibition Mechanism : PD2 shows a dose-dependent inhibitory effect on the entry of pSARS-CoV-2 into human lung cells expressing ACE2, with an IC50 value of 0.69μM. The compound does not affect the entry of control lentiviral particles, indicating specificity against SARS-CoV-2 .

- Impact on Membrane Cholesterol : Research suggests that PD2 may disrupt membrane cholesterol content, which is crucial for TMPRSS2-mediated viral fusion .

Case Studies and Research Findings

-

Study on Immune Response Enhancement : In a controlled experiment with mice, PD2 was administered alongside HBsAg, resulting in significantly improved immune responses compared to controls.

- Findings : Increased levels of IgG and enhanced splenocyte proliferation were observed post-treatment.

-

Cancer Cell Studies : Multiple studies have confirmed the efficacy of PD2 in inducing apoptosis across various cancer types, including leukemia and colon cancer.

- Mechanistic Insights : The activation of AMPK was consistently observed as a key pathway leading to cell death.

- Antiviral Activity Against SARS-CoV-2 : A recent investigation demonstrated the capacity of PD2 to inhibit viral entry in vitro, marking it as a potential therapeutic candidate during viral outbreaks.

属性

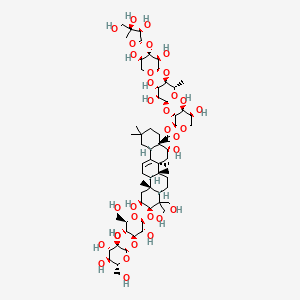

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H102O33/c1-24-44(91-50-42(80)45(29(71)19-85-50)92-55-48(82)62(84,22-68)23-87-55)39(77)41(79)51(88-24)94-47-35(73)28(70)18-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(69)49(61(20-66,21-67)33(58)9-10-59(32,5)60(25,6)15-34(63)72)95-53-43(81)46(37(75)31(17-65)90-53)93-52-40(78)38(76)36(74)30(16-64)89-52/h7,24,26-55,64-82,84H,8-23H2,1-6H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58+,59+,60+,62+,63+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQNZQURQNZGKZ-MXNHKPIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H102O33 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。